N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields . Another approach involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine, which enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, triphenylphosphine, and sodium ethoxide. Reaction conditions often involve moderate temperatures (40–50°C) and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme activities and receptor interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells . This interaction disrupts the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another CDK2 inhibitor with similar biological activities.
Benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives: These compounds also exhibit a broad spectrum of biological activities, including anti-inflammatory and antiviral properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory effects on CDK2 and other kinases.
Uniqueness
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its specific structural features that allow for high binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development efforts.
Properties
CAS No. |
325745-60-6 |
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Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,19,20) |
InChI Key |
BDHNXCFDDXZHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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